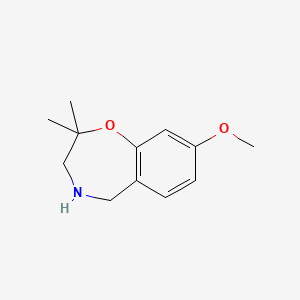

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine” is a chemical compound with the molecular weight of 207.27 . It is a key intermediate in the synthesis of illudalanes .

Synthesis Analysis

The synthesis of “8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine” involves a new method of preparation of indanones from tetralones . The furfurylidene derivative of 6-methoxy-3,4-dihydronaphthalen-1-(2H)-one is oxidized to the dicarboxylic acid 9a which is cyclodehydrated to methyl 7-methoxy-1-oxoindan-4-carboxylate 10 .Molecular Structure Analysis

The InChI code for “8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine” is 1S/C12H17NO2/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)15-12/h4-6,13H,7-8H2,1-3H3 .Chemical Reactions Analysis

The key step in the synthesis of “8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine” is a new method of preparation of indanones from tetralones . This involves oxidation and cyclodehydration reactions .Physical And Chemical Properties Analysis

“8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine” is a liquid at room temperature .科学的研究の応用

Chemistry and Biological Activity

Benzoxazepine derivatives, including 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepines, have been extensively studied for their diverse biological activities. Research focusing on the structure-activity relationships of 3-benzazepines reveals that these compounds exhibit significant cytotoxicity against human promyelotic leukemia HL-60 cells. Certain benzazepine derivatives demonstrate the ability to produce radicals, enhance the decay of ascorbic acid in rat brain homogenate, form complexes with the replicative form of plasmid DNA, inhibit the multidrug resistance P-glycoprotein (Pgp) efflux pump, and exhibit inhibitory effects against reverse transcriptase (RT) of Moloney leukemia. These findings suggest potential applications in cancer treatment and drug resistance modulation (Kawase, Saito, & Motohashi, 2000).

Pharmacological Properties

The pharmacological exploration of benzodiazepine derivatives, including those structurally related to 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepines, reveals their significant impact on the central nervous system. These studies highlight the potential of such compounds in developing new therapeutic agents for the treatment of various CNS disorders. Benzodiazepines are well known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties, which are mediated through the modulation of GABA receptors. Research in this area could provide insights into novel CNS-active agents with improved efficacy and safety profiles.

Antimicrobial Applications

Compounds structurally related to 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepines have been investigated for their antimicrobial properties. The unique structural features of benzofuran derivatives, for instance, make them a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates. Research on benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, demonstrates their potential in treating skin diseases such as cancer or psoriasis and highlights the broader applicability of similar structures in antimicrobial therapy (Hiremathad et al., 2015).

Safety And Hazards

特性

IUPAC Name |

8-methoxy-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)15-12/h4-6,13H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPKDOZXNBJOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C(O1)C=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B2665698.png)

![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2665709.png)

![N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2665716.png)

![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2665721.png)